molecular formula C16H21NO4 B14425715 Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate CAS No. 84972-40-7

Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate

Cat. No.: B14425715
CAS No.: 84972-40-7
M. Wt: 291.34 g/mol
InChI Key: UXGOKHVSNGEHMY-UHFFFAOYSA-N
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Description

Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with ethoxy and ethynyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with ethoxy groups through an electrophilic aromatic substitution reaction. This involves the reaction of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the ethoxy-substituted phenyl ring with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Carbamate Group: The final step involves the reaction of the substituted phenyl ring with isopropyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling reaction and automated systems for the addition of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a carbonyl-substituted phenyl carbamate.

    Reduction: Formation of an amine-substituted phenyl carbamate.

    Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the carbamate group.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate involves the interaction of the carbamate group with biological targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This interaction is facilitated by the presence of the ethynyl and ethoxy groups, which enhance the binding affinity of the compound to the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (3,4-diethoxyphenyl)carbamate: Lacks the ethynyl group.

    Propan-2-yl (3,4-dimethoxy-5-ethynylphenyl)carbamate: Has methoxy groups instead of ethoxy groups.

    Propan-2-yl (3,4-diethoxy-5-propynylphenyl)carbamate: Has a propynyl group instead of an ethynyl group.

Uniqueness

Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate is unique due to the presence of both ethoxy and ethynyl groups on the phenyl ring. This combination of substituents enhances its chemical reactivity and binding affinity to biological targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

84972-40-7

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

propan-2-yl N-(3,4-diethoxy-5-ethynylphenyl)carbamate

InChI

InChI=1S/C16H21NO4/c1-6-12-9-13(17-16(18)21-11(4)5)10-14(19-7-2)15(12)20-8-3/h1,9-11H,7-8H2,2-5H3,(H,17,18)

InChI Key

UXGOKHVSNGEHMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)C#C)NC(=O)OC(C)C

Origin of Product

United States

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